Biphenyl-2,2'-diacetonitrile
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Overview
Description
Biphenyl-2,2’-diacetonitrile, also known as 2,2’-dicyano[1,1’-biphenyl] or DCBP, is a para-substituted biphenyl derivative that has a nitrile group (-CN) at both ends of the molecule1. It has received attention within the scientific community due to its versatile properties, making it a useful reagent and intermediate for various chemistries1.
Synthesis Analysis
The synthesis of Biphenyl-2,2’-diacetonitrile is not explicitly mentioned in the search results. However, a related compound, a benzothiazole appended 2,2’-(1,4-phenylene)diacetonitrile derivative (PDBT), has been synthesized via Knoevenagel polycondensation2. This might suggest that a similar method could be used for the synthesis of Biphenyl-2,2’-diacetonitrile.Molecular Structure Analysis
The exact molecular structure of Biphenyl-2,2’-diacetonitrile is not provided in the search results. However, it is known that it is a biphenyl derivative with a nitrile group at both ends1.Chemical Reactions Analysis
Specific chemical reactions involving Biphenyl-2,2’-diacetonitrile are not detailed in the search results. However, it is noted that it is a useful reagent and intermediate for various chemistries1.Physical And Chemical Properties Analysis
The physical and chemical properties of Biphenyl-2,2’-diacetonitrile are not fully detailed in the search results. However, it is known that it is a para-substituted biphenyl derivative with a nitrile group at both ends1.Scientific Research Applications
Application 1: Photoelectrochemical Water Reduction
- Summary of the Application : Biphenyl-2,2’-diacetonitrile is used in the synthesis of a novel bithiophene-bridged donor–acceptor-based 2D sp2-carbon-linked conjugated polymer (2D CCP). This polymer is used as a photocathode for photoelectrochemical (PEC) water reduction, a process that converts solar energy into environmentally friendly hydrogen fuel .
- Methods of Application or Experimental Procedures : The Knoevenagel polymerization between the electron-accepting building block 2,3,8,9,14,15-hexa(4-formylphenyl) diquinoxalino[2,3-a:2′,3′-c]phenazine (HATN-6CHO) and the electron-donating linker 2,2’-([2,2’-bithiophene]-5,5’-diyl)diacetonitrile (ThDAN) provides the 2D CCP-HATNThDAN (2D CCP-Th) .
- Results or Outcomes : The bithiophene-based 2D CCP-Th exhibits a wide light-harvesting range (up to 674 nm), an optical energy gap (2.04 eV), and highest energy occupied molecular orbital–lowest unoccupied molecular orbital distributions for facilitated charge transfer. As a result, 2D CCP-Th presents a superb H2-evolution photocurrent density up to ≈7.9 μA cm−2 at 0 V versus reversible hydrogen electrode .
Application 2: Detection of Cyanide Ions
- Summary of the Application : A benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative (PDBT) has been synthesized and investigated as a novel sensor, capable of showing high selectivity and sensitivity towards CN− over a wide range of other interfering anions .
- Methods of Application or Experimental Procedures : The PDBT shows a new absorption peak at 451 nm with a color transformation from colorless to reddish-brown when exposed to CN−. When yellow fluorescent PDBT is exposed to CN−, it displays a significant increase in fluorescence at 445 nm, resulting in strong sky-blue fluorescence emission .
- Results or Outcomes : The detection limit of the PDBT probe for CN− is 0.62 μM, which is significantly lower than the WHO standard of 1.9 μM for drinking water . Real-time applications of PDBT, such as cell imaging investigations and the detection of CN− in water samples, were successfully carried out .
Safety And Hazards
Specific safety and hazard information for Biphenyl-2,2’-diacetonitrile is not provided in the search results. However, it is advised to handle it with care, avoid breathing dust, and use only in a well-ventilated area3.
Future Directions
Biphenyl-2,2’-diacetonitrile has received attention within the scientific community due to its versatile properties, making it a useful reagent and intermediate for various chemistries1. This suggests that it could have potential applications in various fields of chemistry in the future. For example, a related compound, PDBT, has been investigated as a sensor for CN− ions2, suggesting potential applications in sensing and detection technologies.
properties
IUPAC Name |
2-[2-[2-(cyanomethyl)phenyl]phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-9-13-5-1-3-7-15(13)16-8-4-2-6-14(16)10-12-18/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQBQMNLLVOXSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=CC=C2CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297477 |
Source
|
Record name | Biphenyl-2,2'-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-2,2'-diacetonitrile | |
CAS RN |
3526-27-0 |
Source
|
Record name | 2,2'-Biphenyldiacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Biphenyl-2,2'-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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